Welcome to the BenchChem Online Store!
molecular formula C8H16O B8601638 2-Methyl-2-[(prop-2-en-1-yl)oxy]butane CAS No. 54269-84-0

2-Methyl-2-[(prop-2-en-1-yl)oxy]butane

Cat. No. B8601638
M. Wt: 128.21 g/mol
InChI Key: XWDYFVMBWGGLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04383125

Procedure details

100 gms 2-methylbut-2-ene, 300 gms allyl alcohol and 10 gms Amberlyst 15 resin were charged to a 1-liter flat-bottomed flask containing a magnetic follower and fitted with a stopper incorporating a gas inlet tube dipping below the surface of the liquid in the flask and with an exit tube leading from the gas space to a Drechsel bottle filled with water. The flask was purged with nitrogen and then placed in a water bath at 30° C. on a magnetic stirrer. The contents of the flask were maintained at this temperature for 16 hours and then filtered. After washing 5 times with deionised water, each time at an approximately 1:1 ratio by volume, in order to remove the bulk of the unreacted allyl alcohol, the resulting organic layer was dried over anhydrous sodium carbonate and the ether was purified by distillation. The yield was 137 gms (74.9% based on the olefin), b.p. 125°-127° C. at 770 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH3:5])[CH3:3].[CH2:6]([OH:9])[CH:7]=[CH2:8]>O>[CH3:1][C:2]([O:9][CH2:6][CH:7]=[CH2:8])([CH2:4][CH3:5])[CH3:3]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC(C)=CC
Name
Quantity
300 g
Type
reactant
Smiles
C(C=C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing a magnetic follower
CUSTOM
Type
CUSTOM
Details
fitted with a stopper
CUSTOM
Type
CUSTOM
Details
with an exit tube leading from the gas space to a Drechsel bottle
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
placed in a water bath at 30° C. on a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the flask were maintained at this temperature for 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
After washing 5 times with deionised water
CUSTOM
Type
CUSTOM
Details
each time at an approximately 1:1 ratio by volume, in order to remove the bulk of the unreacted allyl alcohol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting organic layer was dried over anhydrous sodium carbonate
DISTILLATION
Type
DISTILLATION
Details
the ether was purified by distillation

Outcomes

Product
Name
Type
Smiles
CC(C)(CC)OCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.